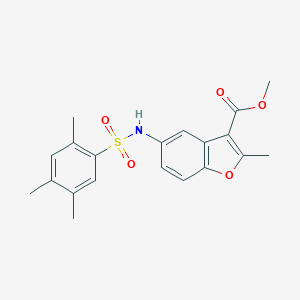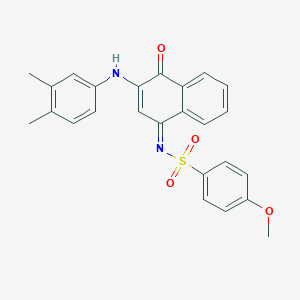![molecular formula C25H21NO4S B281377 N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281377.png)
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides. This compound is characterized by the presence of a phenylsulfonyl group and a dibenzofuran moiety, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide typically involves a multi-step process. One common method includes the Buchwald-Hartwig coupling reaction, where a palladium catalyst is used to couple an aryl halide with an amine in the presence of a base . The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-performance liquid chromatography (HPLC) is also common for the purification of the final product .
化学反应分析
Types of Reactions
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism by which N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide exerts its effects involves the inhibition of specific enzymes or proteins. The phenylsulfonyl group interacts with the active site of the target enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonyl and benzamide groups.
N-(phenylsulfonyl)benzamide: Similar in structure but without the dibenzofuran moiety.
Uniqueness
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is unique due to the combination of its phenylsulfonyl and dibenzofuran groups. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the dibenzofuran moiety enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C25H21NO4S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C25H21NO4S/c27-25(18-9-3-1-4-10-18)26(31(28,29)20-11-5-2-6-12-20)19-15-16-24-22(17-19)21-13-7-8-14-23(21)30-24/h1-6,9-12,15-17H,7-8,13-14H2 |
InChI 键 |
LEEXYEUQCZRDMR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
规范 SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-TERT-BUTYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)

![N-[(1Z)-3-[(4-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE](/img/structure/B281305.png)


![ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B281312.png)
![N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B281313.png)



